molecular formula C11H13NO3S3 B2924687 N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2034404-70-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2924687
CAS No.: 2034404-70-9
M. Wt: 303.41
InChI Key: UGMBQJDTYCNCFD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide (CAS Number: 2034404-70-9) is a synthetic organic compound with a molecular formula of C 11 H 13 NO 3 S 3 and a molecular weight of 303.42 g/mol . Its structure features a thiophene-2-sulfonamide group linked via a propyl chain to a second thiophen-3-yl ring bearing a hydroxy group, a configuration that offers potential for diverse molecular interactions . As part of the thiophene-sulfonamide chemical family, this compound is of significant interest in medicinal chemistry and drug discovery . The thiophene moiety is a well-established privileged pharmacophore in medicinal chemistry, ranked 4th among sulfur-containing rings in U.S. FDA-approved drugs over the last decade . Its presence can enhance a compound's binding affinity and metabolic stability, often serving as a bio-isosteric replacement for phenyl rings . The sulfonamide functional group is similarly prominent, being the top-ranked sulfur-containing functional group in recent FDA-approved pharmaceuticals . This combination makes derivatives of this structural class valuable building blocks for developing novel bioactive molecules . Thiophene-sulfonamide derivatives are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity . Recent research on compounds sharing the 3-phenylthiophene-2-sulfonamide core has demonstrated their promise as potent and selective inhibitors of Mcl-1 , a validated anticancer target, inducing caspase-dependent apoptosis in tumor cells . Such findings underscore the broader research value of this chemical class in oncology and other therapeutic areas. The specific structural features of this compound, including the hydroxy group, may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical parameters in lead optimization . FOR RESEARCH USE ONLY (RUO). This product is a chemical reagent intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and storage procedures adhere to your institution's safety protocols for organic compounds.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMBQJDTYCNCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide precursors. One common method includes the condensation of thiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

    Reduction: LAH or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide.

    Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-thiol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Functional Groups
This compound (Target Compound) C₁₄H₁₅NO₃S₂ 333.4 g/mol* Thiophen-3-yl, hydroxypropyl linker Sulfonamide, hydroxyl, thiophene
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C₁₈H₁₉NO₅S₂ 393.5 g/mol Thiophen-2-yl, dihydrobenzo dioxine ring Sulfonamide, hydroxyl, dioxane, thiophene
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide C₁₆H₁₈F₃NO₃S₂ 393.4 g/mol Thiophen-3-yl, trifluoromethylphenyl Sulfonamide, hydroxyl, CF₃ group
5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide C₁₄H₁₇ClNO₄S₂ 362.9 g/mol Chloro-thiophene, dimethylfuran Sulfonamide, hydroxyl, Cl, furan
N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide C₈H₁₄N₂O₂S₂ 234.3 g/mol Aminopropyl chain, methyl-thiophene Sulfonamide, amine, thiophene

*Calculated based on analogous structures.

Key Comparative Insights

Electronic and Steric Effects
  • Thiophene Substitution Position: The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) alters electronic distribution and steric bulk.
  • Halogenation : The chloro-substituted thiophene in introduces electronegativity, enhancing reactivity in nucleophilic environments. This contrasts with the trifluoromethyl group in , which improves metabolic stability and lipophilicity .
Hydrogen-Bonding and Solubility
  • The hydroxypropyl linker in the target compound and – enhances hydrogen-bonding capacity, promoting aqueous solubility. In contrast, the aminopropyl chain in introduces a basic amine group, increasing solubility in acidic media .
Pharmacological Implications
  • The dimethylfuran in may confer antioxidant properties, whereas the methyl-thiophene in could enhance selectivity for thiophene-binding enzymes .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that include both thiophene and sulfonamide functional groups. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3S3, with a molecular weight of 299.4 g/mol. The compound features a hydroxyl group, which enhances its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antibacterial applications .

Antibacterial Activity

This compound has been studied for its antibacterial properties. Similar compounds within the thiophene-sulfonamide class have demonstrated significant activity against various pathogens. For instance, derivatives featuring the thiophene core have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus .

Anticancer Activity

Research indicates that compounds with a similar thiophene-sulfonamide structure can also induce apoptosis in cancer cells. Studies have shown that these compounds can bind to antiapoptotic Bcl-2 family proteins, leading to increased cytotoxicity in tumor cells with IC50 values below 10 μM . This suggests a dual role for this compound in both antibacterial and anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerHL-60 (leukemia cells)IC50 < 10 μM
Apoptosis InductionBcl-xL, Mcl-1Ki = 0.3 - 1 μM

Synthesis and Development

The synthesis of this compound typically involves organic reactions between thiophene derivatives and sulfonamide precursors. Key reaction conditions include temperature control and solvent selection to optimize yield and purity .

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